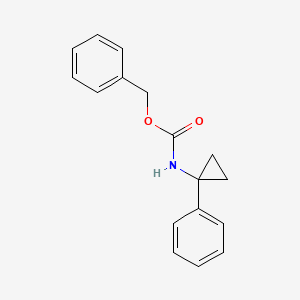

Benzyl (1-phenylcyclopropyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(1-phenylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-16(20-13-14-7-3-1-4-8-14)18-17(11-12-17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIOJNFEBGVQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735301 | |

| Record name | Benzyl (1-phenylcyclopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324000-40-9 | |

| Record name | Benzyl (1-phenylcyclopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl (1-phenylcyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl (1-phenylcyclopropyl)carbamate, a molecule of interest in medicinal chemistry and drug discovery. This document details the synthetic route, experimental protocols, and analytical data for this compound.

Introduction

This compound is a carbamate derivative that incorporates a unique 1-phenylcyclopropyl moiety. Carbamates are a significant class of organic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The incorporation of the rigid and sterically demanding 1-phenylcyclopropyl group can impart interesting pharmacological properties to a molecule, potentially influencing its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of novel carbamate-based compounds for drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 1-phenylcyclopropan-1-amine with benzyl chloroformate. This reaction is a standard method for the formation of carbamates from amines and proceeds via a nucleophilic acyl substitution mechanism.

A general workflow for the synthesis is outlined below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

1-phenylcyclopropan-1-amine

-

Benzyl chloroformate

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenylcyclopropan-1-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Benzyl Chloroformate: Cool the solution to 0 °C using an ice bath. To this stirred solution, add benzyl chloroformate (1.1 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[1]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical characterization.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₇NO₂ |

| Molecular Weight | 267.32 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 432.0±25.0 °C at 760 mmHg (Predicted)[2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 10H | Aromatic protons (phenyl and benzyl) |

| ~ 5.10 | s | 2H | -O-CH₂ -Ph |

| ~ 5.00 | br s | 1H | -NH - |

| ~ 1.20 - 1.40 | m | 2H | Cyclopropyl -CH₂ - (diastereotopic) |

| ~ 1.00 - 1.20 | m | 2H | Cyclopropyl -CH₂ - (diastereotopic) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | Carbonyl carbon (-C =O) |

| ~ 140 - 145 | Quaternary aromatic carbon (ipso-C of phenyl) |

| ~ 136 | Quaternary aromatic carbon (ipso-C of benzyl) |

| ~ 127 - 129 | Aromatic carbons |

| ~ 67 | Methylene carbon (-O-C H₂-Ph) |

| ~ 35 | Quaternary cyclopropyl carbon |

| ~ 15 | Methylene carbons of the cyclopropyl ring |

FT-IR (Fourier-Transform Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | N-H stretching |

| ~ 3030 | Aromatic C-H stretching |

| ~ 1690 - 1720 | C=O stretching (carbamate) |

| ~ 1520 | N-H bending and C-N stretching |

| ~ 1250 | C-O stretching (ester-like) |

| ~ 700 - 750 | Aromatic C-H bending (monosubstituted) |

Mass Spectrometry (MS):

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 267. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z 91) or the tropylium ion (m/z 91), and cleavage of the carbamate linkage.

Applications in Drug Development

While specific signaling pathways directly modulated by this compound are not yet elucidated in publicly available literature, its structural motifs are of significant interest in drug design. The benzyloxycarbonyl (Cbz) group is a widely used protecting group in peptide synthesis and medicinal chemistry. The 1-phenylcyclopropylamine scaffold is a known pharmacophore found in various biologically active compounds, including monoamine oxidase (MAO) inhibitors and anticonvulsants.

The logical workflow for investigating the potential of a compound like this compound in a drug discovery program is depicted below.

Caption: A logical workflow for the evaluation of new chemical entities in drug discovery.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed synthetic protocol and expected analytical data will be valuable for researchers aiming to prepare and study this compound and its analogs. Further investigation into the biological activities of this molecule is warranted to explore its potential as a lead compound in drug discovery programs.

References

Technical Dossier: Benzyl (1-phenylcyclopropyl)carbamate (CAS 1324000-40-9)

A review of currently available scientific and technical information.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information regarding Benzyl (1-phenylcyclopropyl)carbamate. Extensive searches of scientific literature, patent databases, and other technical resources have yielded limited specific data for this compound. The information presented herein is based on general chemical principles and data for structurally related compounds.

Introduction

This compound, identified by the CAS number 1324000-40-9, is a chemical entity belonging to the carbamate class of organic compounds. Carbamates are esters of carbamic acid and are characterized by the -OC(O)N< functional group. The structure of this particular molecule incorporates a benzyl protecting group and a unique 1-phenylcyclopropyl moiety. While the specific biological activities and therapeutic potential of this compound are not well-documented in publicly accessible literature, its structural features suggest potential applications in medicinal chemistry and drug design, possibly as an intermediate or a pharmacologically active agent itself.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is provided in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1324000-40-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₇H₁₇NO₂ | [1][3][4] |

| Molecular Weight | 267.32 g/mol | [1][3][4] |

| IUPAC Name | Benzyl N-(1-phenylcyclopropyl)carbamate | [2] |

| Canonical SMILES | C1CC1(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | [1] |

| MDL Number | MFCD22205767 | [1] |

Synthesis and Manufacturing

Conceptual Synthesis Workflow:

The synthesis would likely involve the reaction of 1-phenylcyclopropanamine with a benzyl chloroformate in the presence of a suitable base to facilitate the carbamate bond formation.

Figure 1: A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Preparation: To a solution of 1-phenylcyclopropanamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable organic base such as triethylamine (1.1 eq).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, and wash it successively with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Biological Activity and Mechanism of Action

As of the date of this report, there is no specific information in peer-reviewed journals or patent literature detailing the biological activity or mechanism of action of this compound.

The broader class of carbamates is known to include compounds with a wide range of biological activities. A well-established mechanism for some carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Potential Cholinergic Signaling Pathway Involvement (Hypothetical):

If this compound were to act as an acetylcholinesterase inhibitor, it would modulate cholinergic signaling.

Figure 2: Hypothetical mechanism of action via acetylcholinesterase inhibition.

It is crucial to emphasize that this is a generalized mechanism for some carbamates and has not been experimentally validated for this compound. The unique 1-phenylcyclopropyl group could significantly alter its biological target and activity profile compared to other known carbamates.

Quantitative Data

No quantitative data, such as IC₅₀, Kᵢ, or pharmacokinetic parameters, for this compound has been found in the public domain.

Conclusion and Future Directions

This compound is a chemical compound for which detailed technical and biological data is currently lacking in publicly accessible scientific resources. While its chemical structure is defined and it is available from commercial suppliers, its synthesis, biological activity, and potential applications remain to be elucidated through dedicated research.

For researchers and drug development professionals interested in this molecule, the following steps would be necessary:

-

Chemical Synthesis and Characterization: Develop and optimize a robust synthetic route and fully characterize the compound using modern analytical techniques (NMR, MS, HPLC).

-

Biological Screening: Conduct a broad panel of in vitro assays to identify any potential biological targets and activities. This could include enzyme inhibition assays (e.g., against a panel of proteases, kinases, or esterases like AChE), receptor binding assays, and cell-based phenotypic screens.

-

Mechanism of Action Studies: If a significant biological activity is identified, further experiments would be required to determine the specific molecular mechanism of action.

Without such foundational research, any discussion of the compound's utility remains speculative. This document serves as a summary of the currently available information and highlights the significant knowledge gaps that need to be addressed by future scientific investigation.

References

Molecular structure and formula of Benzyl (1-phenylcyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (1-phenylcyclopropyl)carbamate is a carbamate derivative incorporating a unique and sterically demanding 1-phenylcyclopropyl moiety. The presence of the rigid cyclopropane ring fused to a phenyl group, combined with the versatile carbamate linkage, makes this molecule an interesting scaffold for investigation in medicinal chemistry and drug development. While specific research on this exact molecule is limited, its structural features suggest potential applications as a bioactive agent, leveraging the known pharmacological properties of related phenylcyclopropylamine and carbamate compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and potential biological activities based on analogous structures.

Molecular Structure and Formula

This compound is characterized by a central carbamate group linking a benzyl moiety to a 1-phenylcyclopropylamine core.

Molecular Formula: C₁₇H₁₇NO₂[1][2]

Molecular Weight: 267.32 g/mol [1][2]

CAS Number: 1324000-40-9[1][2]

SMILES: O=C(OCC1=CC=CC=C1)NC2(C3=CC=CC=C3)CC2[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₂ | [1][2] |

| Molecular Weight | 267.32 g/mol | [1][2] |

| Boiling Point | 432.0±25.0°C at 760 mmHg | Predicted[3] |

| Storage | Room temperature, dry and sealed | [3] |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound has not been published. However, a logical and efficient synthesis can be proposed based on established organic chemistry reactions. The most direct method involves the reaction of the key intermediate, 1-phenylcyclopropanamine, with benzyl chloroformate. The precursor amine can be synthesized from 1-phenylcyclopropanecarboxylic acid via a Curtius or Hofmann rearrangement.

Proposed Synthetic Workflow

References

The Multifaceted Biological Activities of Carbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group (-NHCOO-) is a versatile structural motif that imparts a wide range of biological activities to organic molecules. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its resemblance to the peptide bond, have made carbamate derivatives a rich source of therapeutic agents and biological probes.[1][2] This technical guide provides an in-depth overview of the significant biological activities of carbamate derivatives, with a focus on their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds, particularly in the context of neurodegenerative diseases.

Enzyme Inhibition: A Key Mechanism of Action

Carbamate derivatives are well-known for their ability to inhibit various enzymes, a property that forms the basis for many of their therapeutic applications.[1] The carbamate moiety can act as a carbamoylating agent, forming a transient covalent bond with a serine residue in the active site of target enzymes, leading to their inactivation.[3]

Cholinesterase Inhibition: A Therapeutic Strategy for Alzheimer's Disease

A prominent application of carbamate derivatives is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.[4][6] Rivastigmine, a well-known carbamate drug, is used clinically for this purpose.[4]

Numerous studies have explored the structure-activity relationships of carbamate derivatives as cholinesterase inhibitors, leading to the development of potent and selective compounds.

Table 1: Cholinesterase Inhibitory Activity of Representative Carbamate Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| D40 | human BuChE | 0.59 ± 0.03 | [7] |

| Rivastigmine | human BuChE | 3.70 ± 0.96 | [7] |

| Flavonoid Carbamate C3 | Acetylcholinesterase | 61.78 | [8] |

| Flavonoid Carbamate C5 | Acetylcholinesterase | 89.40 | [8] |

| Flavonoid Carbamate C3 | Monoacylglycerol Lipase | 22.86 | [8] |

| Flavonoid Carbamate C5 | Monoacylglycerol Lipase | 46.65 | [8] |

| Indoline Carbamate 120 | Acetylcholinesterase | 0.4 | [9] |

| Indoline Carbamate 94 | Acetylcholinesterase | 1.2 | [9] |

| Naringenin-O-carbamate 3c | human AChE | 9.7 | [10] |

| DHEA-carbamate D1 | Acetylcholinesterase | 0.09 | [11] |

| DHEA-carbamate D8 | Butyrylcholinesterase | 0.1 | [11] |

| DHEA-carbamate D9 | Acetylcholinesterase | 0.15 | [11] |

| DHEA-carbamate D9 | Butyrylcholinesterase | 0.7 | [11] |

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Targeting the Endocannabinoid System

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids, such as anandamide.[12] Inhibition of FAAH elevates endocannabinoid levels, producing analgesic, anxiolytic, and anti-inflammatory effects.[12] Carbamate derivatives have been extensively investigated as FAAH inhibitors.[12][13]

Table 2: FAAH Inhibitory Activity of Representative Carbamate Derivatives

| Compound | IC50 (nM) | Reference |

| Carbamate 20 | 324 | [13] |

| meta-biphenyl derivative 22 | 63 | [13] |

| URB597 (23) | 4.6 | [13] |

| URB880 (24) | 0.63 | [13] |

| JP83 (25) | 7 | [13] |

Anticancer Activity: Disrupting Cellular Proliferation

Carbamate derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[14][15][16][17]

Tubulin Polymerization Inhibition

A key mechanism of action for several anticancer carbamate derivatives is the inhibition of tubulin polymerization.[14][16] By disrupting the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these compounds arrest the cell cycle in the G2/M phase and induce apoptosis.[14][16]

Table 3: Cytotoxic Activity of Representative Anticancer Carbamate Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Melampomagnolide B Carbamate 6a | CCRF-CEM (Leukemia) | 0.68 | [15] |

| Melampomagnolide B Carbamate 6e | CCRF-CEM (Leukemia) | 0.62 | [15] |

| Melampomagnolide B Carbamate 6a | MDA-MB-435 (Melanoma) | 0.46 | [15] |

| Melampomagnolide B Carbamate 6a | MDA-MB-468 (Breast Cancer) | 0.57 | [15] |

| 4β-(1,2,3-triazol-1-yl)podophyllotoxin Carbamate | A-549 (Lung Cancer) | Potent | [14] |

| Steroidal Carbamate 6 | CT26WT (Colon Carcinoma) | 26.8 | [16] |

| Silibinin Carbamate 2h | MCF-7 (Breast Cancer) | 2.08 | [17] |

| 2,3-dehydrosilybin Carbamate 3h | MCF-7 (Breast Cancer) | 5.54 | [17] |

| 2,3-dehydrosilybin Carbamate 3f | MCF-7 (Breast Cancer) | 6.84 | [17] |

Antimicrobial Activity: Combating Pathogenic Microbes

Carbamate derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[18][19][20][21][22]

Antibacterial Activity

Several studies have reported the synthesis and evaluation of carbamate derivatives with antibacterial properties. For instance, isatin carbamate derivatives have shown good activity against both Gram-positive and Gram-negative bacteria.[18][21]

Table 4: Antibacterial Activity of a Representative Isatin Carbamate Derivative

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| Isatin Carbamate 3d | E. coli | Significant | [18][21] |

| Isatin Carbamate 3d | P. aeruginosa | Very Significant | [18][21] |

| Isatin Carbamate 3d | Bacillus cereus | Very Significant | [18][21] |

| Isatin Carbamate 3d | S. aureus | Slight | [18][21] |

Antifungal Activity

The antifungal potential of carbamate derivatives has been demonstrated against various phytopathogenic fungi.[19][23][24] Threoninamide carbamate derivatives, for example, have shown excellent activity against Phytophthora capsici.[19][23]

Table 5: Antifungal Activity of Representative Carbamate Derivatives

| Compound | Fungal Strain | EC50 (µg/mL) | Reference |

| Threoninamide Carbamate I-24 | Phytophthora capsici | 0.14 | [19][23] |

| N-Aryl Carbamate 3a9 | C. destructivum | 16.70 | |

| N-Aryl Carbamate 3b1 | B. cinerea | 12.94 | |

| N-Aryl Carbamate 3b2 | F. graminearum | 9.53 | |

| N-Aryl Carbamate 1af | F. graminearum | 12.50 | [24] |

| N-Aryl Carbamate 1z | F. oxysporum | 16.65 | [24] |

Neuroprotection in Alzheimer's Disease: Modulating Neuroinflammation

Beyond cholinesterase inhibition, carbamate derivatives exhibit neuroprotective effects relevant to Alzheimer's disease by modulating neuroinflammatory pathways.[3][7][10] Chronic activation of microglia, the resident immune cells of the brain, contributes to neuroinflammation and neuronal damage in Alzheimer's disease through the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7] Certain carbamate derivatives have been shown to suppress the production of these inflammatory mediators.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE and BChE based on the reaction of thiocholine, a product of substrate hydrolysis, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)

-

AChE or BChE enzyme solution (e.g., 1 U/mL in phosphate buffer)

-

Test carbamate derivatives

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI/BTCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

-

-

Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of the substrate solution (ATCI or BTCI) to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is calculated as: (1 - (Rate of test sample / Rate of control)) * 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay is used for screening FAAH inhibitors. FAAH hydrolyzes a non-fluorescent substrate to release a fluorescent product.

Materials:

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Recombinant human or rat FAAH enzyme

-

FAAH Substrate (e.g., AMC arachidonoyl amide)

-

Test carbamate derivatives

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the FAAH enzyme and substrate in the assay buffer.

-

Plate Setup:

-

100% Initial Activity Wells (Control): Add FAAH Assay Buffer, diluted FAAH, and solvent to the wells.

-

Background Wells: Add FAAH Assay Buffer and solvent.

-

Inhibitor Wells: Add FAAH Assay Buffer, diluted FAAH, and the test inhibitor at various concentrations.

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Add the FAAH substrate to all wells.

-

Signal Measurement: Incubate the plate for 30 minutes at 37°C and measure the fluorescence (e.g., excitation at 340-360 nm and emission at 450-465 nm).

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the carbamate derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.

-

Absorbance Measurement: Shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) * 100. The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method for determining the number of viable cells.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

CCK-8 solution

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5000 cells/well) in a 96-well plate and pre-incubate for 24 hours.[14][19]

-

Compound Treatment: Add 10 µL of various concentrations of the test substances to the plate and incubate for an appropriate time (e.g., 24, 48, or 72 hours).[14][19]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[14][19]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[14][19]

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Antibacterial Susceptibility Test (Agar Well Diffusion Method)

This method is used to assess the antibacterial activity of a compound by measuring the zone of growth inhibition.

Materials:

-

Bacterial strains

-

Nutrient agar plates

-

Sterile cork borer (6 mm diameter)

-

Test carbamate derivatives

-

Positive control (e.g., a standard antibiotic)

-

Negative control (e.g., solvent)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.

-

Plate Inoculation: Spread the bacterial inoculum evenly onto the surface of the nutrient agar plates.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to the respective wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Antifungal Susceptibility Test (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

-

Fungal strains

-

RPMI-1640 medium

-

Test carbamate derivatives

-

96-well microtiter plates

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Serial Dilutions: Prepare serial twofold dilutions of the test compounds in the microtiter plates.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion

Carbamate derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Their ability to act as enzyme inhibitors, particularly against cholinesterases and FAAH, has led to their investigation and use in neurodegenerative disorders. Furthermore, their potent anticancer and antimicrobial properties highlight their potential for the development of new therapeutic agents to address a wide range of diseases. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. The continued exploration of the chemical space around the carbamate moiety holds great promise for the discovery of novel and effective drugs.

References

- 1. A QSAR study on the cytotoxicity of podophyllotoxin analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of pro-inflammatory cytokines released from microglia in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. benchchem.com [benchchem.com]

- 18. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer̵...: Ingenta Connect [ingentaconnect.com]

- 19. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. atcc.org [atcc.org]

- 22. sigmaaldrich.cn [sigmaaldrich.cn]

- 23. researchgate.net [researchgate.net]

- 24. Microglia in the Neuroinflammatory Pathogenesis of Alzheimer’s Disease and Related Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl (1-phenylcyclopropyl)carbamate

Introduction

Benzyl (1-phenylcyclopropyl)carbamate is a carbamate derivative incorporating a 1-phenylcyclopropylamine moiety. The cyclopropylamine scaffold is of significant interest in medicinal chemistry, as it is a key structural feature in various therapeutic agents, including antidepressants and enzyme inhibitors.[1][2] The benzyl carbamate group, often used as a protecting group in organic synthesis, provides a stable linkage that can be selectively cleaved under specific conditions.[3][4][5] This guide will explore the synthesis, potential biological relevance, and key experimental considerations for this compound.

Synthesis

A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor amine, 1-phenylcyclopropylamine, followed by its reaction with a benzyl chloroformate to form the carbamate.

Step 1: Synthesis of 1-Phenylcyclopropylamine

Several methods have been reported for the synthesis of 1-phenylcyclopropane derivatives.[6] A common approach involves the cyclopropanation of a styrene derivative or the reaction of a phenylacetonitrile with a dihaloalkane followed by functional group transformations. One established method is the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane, followed by conversion of the nitrile group to an amine.[6]

Step 2: Formation of the Benzyl Carbamate

The protection of an amine with a benzyl carbamate (Cbz) group is a standard transformation in organic synthesis.[3][5] This is typically achieved by reacting the amine with benzyl chloroformate under basic conditions.

Experimental Protocol: Proposed Synthesis of this compound

Part A: Synthesis of 1-phenylcyclopropanecarbonitrile

-

To a solution of 2-phenylacetonitrile in a suitable solvent (e.g., dimethylformamide), add a strong base (e.g., sodium hydride) at 0 °C.

-

After stirring for a short period, add 1,2-dibromoethane dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 1-phenylcyclopropanecarbonitrile.

Part B: Reduction of the Nitrile to 1-Phenylcyclopropylamine

-

Dissolve the 1-phenylcyclopropanecarbonitrile in a suitable solvent (e.g., diethyl ether or tetrahydrofuran).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

-

Stir the reaction at room temperature until the reduction is complete.

-

Carefully quench the reaction with water and a sodium hydroxide solution.

-

Filter the resulting solid and extract the filtrate with an organic solvent to obtain 1-phenylcyclopropylamine.

Part C: Synthesis of this compound

-

Dissolve 1-phenylcyclopropylamine in a solvent such as dichloromethane or a biphasic mixture of an organic solvent and aqueous base (e.g., sodium carbonate solution).

-

Cool the solution to 0 °C and add benzyl chloroformate dropwise.

-

Stir the reaction vigorously at room temperature until completion.

-

Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Potential Biological Activities

The 1-phenylcyclopropylamine scaffold is a well-known pharmacophore, most notably as an inhibitor of monoamine oxidase (MAO).[7][8][9] MAOs are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders.

Tranylcypromine, a clinically used antidepressant, is a trans-2-phenylcyclopropylamine.[7] It is plausible that this compound, or its corresponding deprotected amine, could exhibit activity as an MAO inhibitor. The carbamate itself might act as a prodrug, being metabolized in vivo to release the active 1-phenylcyclopropylamine.

Hypothetical Mechanism of Action as an MAO Inhibitor

The cyclopropylamine moiety can act as a mechanism-based inhibitor of MAO.[7] The strained cyclopropyl ring can undergo oxidative cleavage by the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inhibition.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical mechanism of action as a prodrug MAO inhibitor.

Data Presentation

As there is no direct experimental data for this compound, the following table summarizes the properties of related and precursor compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Activities | Reference |

| 1-Phenylcyclopropylamine | C₉H₁₁N | 133.19 | Intermediate; potential MAO inhibitor | [10] |

| Benzyl carbamate | C₈H₉NO₂ | 151.16 | Amine protecting group | [11] |

| Tranylcypromine | C₉H₁₁N | 133.19 | MAO inhibitor; antidepressant | [7] |

Conclusion

This compound is a molecule with potential for further investigation, primarily due to the established biological activity of its core 1-phenylcyclopropylamine structure. While direct experimental data is currently lacking, this guide provides a solid theoretical framework for its synthesis and potential pharmacological evaluation. The proposed synthetic route is based on well-established chemical transformations. The hypothesis that it may act as a prodrug for an MAO inhibitor provides a clear direction for future biological studies. Researchers and drug development professionals can use this guide as a starting point for the synthesis and exploration of this and related compounds.

References

- 1. longdom.org [longdom.org]

- 2. nbinno.com [nbinno.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Phenylcyclopropylamine [myskinrecipes.com]

- 11. Benzyl carbamate - Wikipedia [en.wikipedia.org]

The Carbamate Moiety: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery and History of Novel Carbamate Compounds for Researchers, Scientists, and Drug Development Professionals.

The carbamate functional group, once primarily associated with pesticides and industrial polymers, has carved an indispensable niche in modern medicinal chemistry. Its unique physicochemical properties, including metabolic stability, the ability to mimic peptide bonds, and capacity to engage in crucial hydrogen bonding interactions, have propelled the development of a diverse array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and development of novel carbamate-containing drugs, with a focus on their synthesis, mechanisms of action, and therapeutic applications.

A Historical Perspective: From Natural Alkaloids to Synthetic Drugs

The journey of carbamates in medicine began with the isolation of physostigmine from the Calabar bean (Physostigma venenosum) in the mid-19th century.[4][5] This natural alkaloid, a potent acetylcholinesterase (AChE) inhibitor, laid the groundwork for the development of synthetic carbamate drugs. The timeline below highlights key milestones in the discovery and development of carbamate-based therapeutics.

Key Milestones in Carbamate Drug Discovery

| Year | Milestone | Significance |

| 1864 | Isolation of Physostigmine | First identified naturally occurring carbamate with medicinal properties, paving the way for cholinesterase inhibitors.[4] |

| 1931 | Synthesis of Neostigmine | A synthetic analogue of physostigmine with improved stability, used for myasthenia gravis. |

| 1959 | Introduction of Carisoprodol | A centrally acting muscle relaxant, representing an early expansion of carbamates beyond cholinesterase inhibition.[6] |

| 1993 | Approval of Felbamate | An anti-epileptic drug, highlighting the potential of carbamates in treating neurological disorders.[7] |

| 1996 | Approval of Rivastigmine | A dual inhibitor of acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease. |

| 2006 | Approval of Darunavir | A potent HIV-1 protease inhibitor containing a carbamate moiety, showcasing its utility in antiviral therapy. |

Synthesis of Novel Carbamate Compounds

The synthesis of carbamate derivatives is a well-established field in organic chemistry, with numerous methods available to introduce the carbamate functional group. Common strategies include the reaction of an alcohol with an isocyanate, the reaction of an amine with a chloroformate, and the Curtius rearrangement of acyl azides.[1]

General Synthetic Scheme for Carbamate Formation

Caption: Common synthetic routes to carbamate compounds.

Synthesis of Felbamate

Felbamate, an anticonvulsant, can be synthesized from 2-phenyl-1,3-propanediol. One method involves the reaction with chlorosulfonyl isocyanate followed by hydrolysis.[8]

Caption: Synthetic pathway for the anticonvulsant drug Felbamate.

Therapeutic Applications and Mechanisms of Action

Carbamate compounds have demonstrated efficacy across a wide range of therapeutic areas, primarily due to their ability to act as enzyme inhibitors or receptor modulators.

Neurodegenerative Disorders: Cholinesterase Inhibition

A significant class of carbamate drugs targets cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, which is beneficial in conditions like Alzheimer's disease. Rivastigmine is a prime example of a carbamate-based cholinesterase inhibitor.[7]

Mechanism of Cholinesterase Inhibition by Carbamates

The carbamate moiety acts as a "pseudo-irreversible" inhibitor. It carbamylates a serine residue in the active site of the cholinesterase enzyme, forming a transient covalent bond. This carbamylated enzyme is much slower to hydrolyze than the acetylated enzyme, leading to a sustained inhibition of enzyme activity.

Caption: Mechanism of cholinesterase inhibition by carbamate compounds.

Central Nervous System Disorders: Modulation of GABA-A Receptors

Carbamates like carisoprodol and felbamate exert their effects on the central nervous system by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[7] Carisoprodol acts as a positive allosteric modulator, enhancing the effect of GABA and leading to muscle relaxation.[7] Felbamate's mechanism is more complex, involving modulation of the NMDA receptor as well.[7]

Caption: Signaling pathway of carbamate modulation of the GABA-A receptor.

Oncology: Diverse Mechanisms of Action

In the field of oncology, carbamate-containing drugs exhibit a variety of mechanisms. Some, like the proteasome inhibitor bortezomib (which contains a boronic acid with a carbamate-like structure), interfere with cellular protein degradation pathways essential for cancer cell survival. Others, such as certain kinase inhibitors, block signaling pathways that drive tumor growth and proliferation.

Infectious Diseases: Antiviral and Antimicrobial Properties

The carbamate scaffold has also been successfully incorporated into antiviral and antimicrobial agents. Carbamate derivatives have been designed to inhibit key viral enzymes, such as HIV protease.[9] Additionally, novel carbamate compounds have demonstrated promising activity against various bacterial and fungal strains.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of novel carbamate compounds across different therapeutic areas.

Cholinesterase Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| Rivastigmine | AChE | 45 | |

| BChE | 31 | ||

| Compound X | AChE | 15 | |

| BChE | 50 | ||

| Compound Y | BChE | 8 |

Anticancer Agents

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Carbamate Derivative A | MCF-7 (Breast Cancer) | 2.5 | |

| Carbamate Derivative B | HCT116 (Colon Cancer) | 5.1 | |

| Staurosporine Analog C | Kinase Z | 0.05 |

Antimicrobial Agents

| Compound | Organism | MIC (µg/mL) | Reference |

| Carbazole Derivative D | S. aureus | 8 | [9] |

| Carbazole Derivative E | C. albicans | 16 | [9] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of novel carbamate compounds. Below are outlines for key assays.

Ellman's Assay for Cholinesterase Inhibition

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure:

-

Prepare solutions of the test compound, cholinesterase enzyme, acetylthiocholine (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the enzyme and the test compound at various concentrations.

-

Incubate for a defined period to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding the substrate and DTNB.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Caption: Experimental workflow for the Ellman's assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Radioligand Binding Assay for GABA-A Receptor

This assay is used to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., brain membrane homogenates). The ability of an unlabeled test compound to displace the radioligand is measured, and from this, the affinity (Ki) of the test compound for the receptor can be determined.

Procedure:

-

Prepare brain membrane homogenates containing the GABA-A receptors.

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]muscimol) and varying concentrations of the unlabeled test compound.

-

After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 and Ki values of the test compound.

Conclusion and Future Directions

The carbamate moiety has proven to be a remarkably versatile and valuable component in the design of novel therapeutic agents. From its origins in natural product chemistry to its widespread application in modern drug discovery, the carbamate functional group continues to offer medicinal chemists a powerful tool to modulate the pharmacological properties of molecules. The ongoing exploration of novel carbamate derivatives, coupled with a deeper understanding of their interactions with biological targets, promises to yield a new generation of innovative medicines to address a wide range of unmet medical needs. Future research will likely focus on the development of more selective and potent carbamate-based drugs with improved pharmacokinetic profiles and reduced off-target effects. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies will continue to play a crucial role in the rational design of these next-generation therapeutics.[11][12][13]

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Benzyl (1-phenylcyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of Benzyl (1-phenylcyclopropyl)carbamate (CAS No. 1324000-40-9). Due to the limited publicly available experimental data for this specific molecule, this guide incorporates information from structurally related compounds, such as benzyl carbamates and phenylcyclopropylamine derivatives, to provide a thorough understanding of its expected physicochemical characteristics. All data derived from analogous compounds are clearly indicated.

Physicochemical Properties

This compound is a carbamate derivative with a molecular formula of C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol .[1] A reported melting point for this compound is 103°C.[2] Carbamates, in general, are recognized for their chemical and proteolytic stability, which makes them valuable in drug design.[3][4]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Benzyl carbamate (Analogue) |

| CAS Number | 1324000-40-9[1] | 621-84-1 |

| Molecular Formula | C₁₇H₁₇NO₂[1] | C₈H₉NO₂ |

| Molecular Weight | 267.32 g/mol [1] | 151.16 g/mol |

| Melting Point | 103°C[2] | 86-89°C |

Solubility Profile

Table 2: Predicted and Observed Solubility of this compound and Analogous Compounds

| Solvent | This compound (Predicted/Inferred) | Benzyl carbamate (Analogue) | Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate (Analogue) |

| Water | Low to Moderate | Moderately soluble | Insoluble |

| Organic Solvents (e.g., Methanol, Acetonitrile, Chloroform, Toluene) | Soluble | Soluble | Soluble in acetone[5] |

Stability Profile and Degradation Pathways

The stability of carbamates is significantly influenced by pH. The carbamate ester linkage is susceptible to hydrolysis, particularly under basic conditions.[6] This hydrolysis is a primary degradation pathway for many carbamate-containing drug substances.[6] Acid-catalyzed hydrolysis can also occur, though often to a lesser extent. Other factors that can influence stability include oxidation, temperature, and light exposure.[6]

Hydrolytic Degradation

The expected primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the carbamate bond. Under basic conditions, this would likely lead to the formation of benzyl alcohol and 1-phenylcyclopropan-1-amine.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6] Based on protocols for other carbamates, a forced degradation study for this compound would involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[6][7][8][9][10]

Table 3: Summary of Forced Degradation Conditions for Carbamates (Adapted for this compound)

| Stress Condition | Reagent/Condition | Typical Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C)[6] | Several hours to days | Potential hydrolysis of the carbamate linkage. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature or heated[6] | Minutes to hours | Significant hydrolysis of the carbamate linkage.[6] |

| Oxidation | 3-30% H₂O₂, room temperature or heated[6] | Several hours to days | Potential oxidation of the aromatic rings or other susceptible moieties. |

| Thermal Degradation | Dry heat (e.g., 80-100°C)[6] | Several days | To assess thermal stability. |

| Photodegradation | Exposure to UV and visible light (ICH Q1B)[6] | Conforms to ICH guidelines | To assess light sensitivity. |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Solubility Determination Protocol

A standard shake-flask method can be employed to determine the solubility of this compound in various solvents.

References

- 1. appchemical.com [appchemical.com]

- 2. 1324000-40-9[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. biopharminternational.com [biopharminternational.com]

Spectroscopic and Synthetic Elucidation of Benzyl (1-phenylcyclopropyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic characteristics and a general synthetic protocol for Benzyl (1-phenylcyclopropyl)carbamate. Due to the absence of direct experimental data in publicly available literature, this document serves as a comprehensive resource for researchers aiming to synthesize and characterize this novel compound. The guide collates spectroscopic data from analogous structures containing the benzyl carbamate and 1-phenylcyclopropyl moieties to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. Detailed experimental methodologies for a general N-Cbz protection reaction are provided, offering a practical starting point for its synthesis. This guide is intended to facilitate further research and application of this compound in medicinal chemistry and drug development.

Introduction

This compound is a molecule of interest in organic synthesis and medicinal chemistry, combining the versatile benzyl carbamate protecting group with the structurally unique 1-phenylcyclopropyl scaffold. The carbamate functional group is a cornerstone in the synthesis of peptides and other amine-containing pharmaceuticals, offering robust protection under various conditions and straightforward deprotection. The 1-phenylcyclopropyl moiety introduces conformational rigidity and unique steric and electronic properties, which can be advantageous in the design of novel therapeutic agents.

This guide addresses the current gap in available experimental data for this compound by providing a predictive analysis of its key spectroscopic features and a reliable synthetic protocol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of benzyl carbamate and various 1-phenylcyclopropane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.20 | m | 10H | Aromatic protons (benzyl and phenyl rings) |

| ~5.10 | s | 2H | -O-CH₂ -Ph |

| ~5.00 | br s | 1H | NH |

| ~1.40 - 1.20 | m | 4H | Cyclopropyl -CH₂ -CH₂ - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | Carbonyl carbon (C =O) |

| ~142.0 | Quaternary phenyl carbon (-C -Ph on cyclopropane) |

| ~136.0 | Quaternary benzyl carbon (-C -CH₂-O-) |

| ~129.0 - 127.0 | Aromatic carbons |

| ~67.0 | Benzylic carbon (-O-CH₂ -Ph) |

| ~35.0 | Quaternary cyclopropyl carbon (C -(NH)-Ph) |

| ~15.0 | Cyclopropyl carbons (-CH₂ -CH₂ -) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (cyclopropyl) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend |

| ~1250 | Strong | C-O stretch |

| ~1050 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 267 | [M]⁺ (Molecular Ion) |

| 176 | [M - C₇H₇O]⁺ |

| 133 | [C₉H₁₁N]⁺ |

| 117 | [C₉H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The synthesis of this compound can be achieved through the reaction of 1-phenylcyclopropylamine with benzyl chloroformate. This is a standard procedure for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto an amine.

Synthesis of this compound

Reaction Scheme:

Materials:

-

1-phenylcyclopropylamine

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A suitable base (e.g., triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 1-phenylcyclopropylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., triethylamine, 1.2 eq) to the solution.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Mandatory Visualizations

Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a foundational resource for the synthesis and spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocol, are intended to empower researchers in their efforts to explore the chemistry and potential applications of this compound. As with any predictive data, experimental verification is crucial, and this guide serves as a well-informed starting point for such investigations. The methodologies and data presented herein are designed to be accessible and practical for professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Methodological & Application

Application Notes & Protocols for the Quantification of Benzyl (1-phenylcyclopropyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzyl (1-phenylcyclopropyl)carbamate is a chemical entity of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of drug substances and products. These application notes provide detailed protocols for the quantitative analysis of this compound in different matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Section 1: High-Performance Liquid Chromatography (HPLC-UV) Method

This section outlines a reversed-phase HPLC method for the quantification of this compound. This method is suitable for the analysis of bulk drug substances and simple formulations.

Experimental Protocol: HPLC-UV

1.1.1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 1:1 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Run Time: Approximately 15 minutes.

1.1.2. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

1.1.3. Data Analysis:

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation: HPLC-UV Method Performance

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Retention Time | Approximately 9.5 min[1] |

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for this compound quantification by HPLC-UV.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices such as plasma or serum. This method is ideal for pharmacokinetic and bioequivalence studies.

Experimental Protocol: LC-MS/MS

2.1.1. Instrumentation and Chromatographic Conditions:

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable reversed-phase column, such as a C8 or C18 (e.g., Waters Symmetry C8).[2]

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A linear gradient from 10% B to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

2.1.2. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte (this compound): Precursor ion [M+H]⁺ → Product ion (To be determined experimentally, but a common fragmentation for carbamates is the loss of the carbamate group).

-

Internal Standard (IS): A structurally similar compound with a distinct mass (e.g., a deuterated analog).

-

-

Collision Energy and other MS parameters: To be optimized for the specific analyte and instrument.

2.1.3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma/serum sample, add 20 µL of internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

A more robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) could also be adapted for more complex matrices.[3][4]

Data Presentation: LC-MS/MS Method Performance

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL[2] |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115%[5] |

Experimental Workflow: LC-MS/MS Bioanalysis

Caption: Bioanalytical workflow for this compound quantification.

Section 3: Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:

-

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

Section 4: Signaling Pathways and Logical Relationships

While this compound itself does not have a defined signaling pathway in the provided context, a logical diagram illustrating the relationship between the analytical method chosen and the research application can be useful.

References

- 1. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. food.actapol.net [food.actapol.net]

Application Notes and Protocols: Benzyl (1-phenylcyclopropyl)carbamate as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (1-phenylcyclopropyl)carbamate is a chemical compound utilized primarily as a versatile intermediate in organic synthesis. Its unique structural features, comprising a benzyl carbamate protecting group and a phenylcyclopropyl moiety, make it a valuable precursor for the synthesis of more complex molecules with potential biological activity. While direct biological activity of this compound itself is not extensively documented in publicly available research, its utility lies in its role as a foundational scaffold for the development of novel compounds, particularly in the fields of medicinal chemistry and drug discovery. The presence of the benzyl carbamate allows for the protection and subsequent deprotection of an amine functionality, a common strategy in multi-step synthesis. The phenylcyclopropyl group offers a rigid, three-dimensional structure that can be exploited for designing molecules with specific spatial orientations to interact with biological targets.

This document provides an overview of the chemical properties of this compound and outlines its potential applications as a research tool in the synthesis of bioactive molecules.

Chemical Properties and Data

A summary of the key chemical data for this compound is presented in the table below for easy reference.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1324000-40-9 |

| Molecular Formula | C₁₇H₁₇NO₂ |

| Molecular Weight | 267.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents |

Potential Applications in Research and Drug Development

The primary application of this compound is as a starting material or intermediate in the synthesis of novel organic compounds. Its structural components suggest potential for its use in the development of:

-

Antimicrobial Agents: The carbamate functional group is present in various antimicrobial drugs. By modifying the phenylcyclopropyl scaffold, researchers can explore new chemical space for potential antibiotics.

-

Anticancer Agents: The rigid cyclopropyl ring can serve as a scaffold to orient pharmacophoric groups in a way that allows for specific interactions with targets involved in cancer signaling pathways.

-

Neurological Drugs: The phenylcyclopropyl moiety is found in some psychoactive compounds. This suggests that derivatives of this compound could be investigated for their potential effects on the central nervous system.

Experimental Protocols

Given that this compound is a synthetic intermediate, the following protocols are focused on its handling and a general procedure for the deprotection of the benzyl carbamate group to liberate the primary amine, which is a common subsequent step in a synthetic route.

Protocol 1: General Handling and Storage

-

Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Protocol 2: Deprotection of the Benzyl Carbamate Group (General Procedure)

This protocol describes a common method for the removal of the benzyl carbamate (Cbz) protecting group to yield the corresponding primary amine.

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (or another suitable solvent)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Inert gas (e.g., argon or nitrogen)

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., methanol) in a reaction flask equipped with a stir bar.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-